molecular formula C11H12N2O2 B1584932 1H-Imidazole-4,5-dimethanol, 2-phenyl- CAS No. 61698-32-6

1H-Imidazole-4,5-dimethanol, 2-phenyl-

Cat. No.: B1584932
CAS No.: 61698-32-6
M. Wt: 204.22 g/mol
InChI Key: UUQQGGWZVKUCBD-UHFFFAOYSA-N
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Description

1H-Imidazole-4,5-dimethanol, 2-phenyl- is a chemical compound with the molecular formula C10H12N2O2. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole-4,5-dimethanol, 2-phenyl- can be synthesized through various synthetic routes. One common method involves the reaction of 2-phenyl-1H-imidazole with formaldehyde in the presence of a strong acid catalyst. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors or batch reactors to handle larger volumes of reactants and products. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-4,5-dimethanol, 2-phenyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: The oxidation of 1H-Imidazole-4,5-dimethanol, 2-phenyl- can lead to the formation of imidazole derivatives with additional oxygen-containing functional groups.

  • Reduction: Reduction reactions can produce imidazole derivatives with reduced functional groups.

  • Substitution: Substitution reactions can result in the formation of various substituted imidazole derivatives.

Scientific Research Applications

1H-Imidazole-4,5-dimethanol, 2-phenyl- has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. It can serve as a precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, 1H-Imidazole-4,5-dimethanol, 2-phenyl- is used to study enzyme inhibition and protein interactions. It can act as a probe to investigate the binding affinity of various biomolecules.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. It can be used to design inhibitors for enzymes involved in disease pathways.

Industry: In the industrial sector, 1H-Imidazole-4,5-dimethanol, 2-phenyl- is utilized in the production of materials with specific properties, such as flame retardants and corrosion inhibitors.

Comparison with Similar Compounds

  • 1H-Imidazole-4,5-dimethanol

  • 2-Phenyl-1H-imidazole

  • 1H-Imidazole, 4,5-diphenyl-

Properties

IUPAC Name

[4-(hydroxymethyl)-2-phenyl-1H-imidazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-6-9-10(7-15)13-11(12-9)8-4-2-1-3-5-8/h1-5,14-15H,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQQGGWZVKUCBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3069487
Record name 1H-Imidazole-4,5-dimethanol, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3069487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61698-32-6
Record name 2PHZ
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61698-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-4,5-dimethanol, 2-phenyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole-4,5-dimethanol, 2-phenyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Imidazole-4,5-dimethanol, 2-phenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-bis(hydroxymethyl)-2-phenyl-1H-imidazole
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

Twenty nine grams (0.2 mole) of 2-phenylimidazole, 19 g (0.6 mole) of paraformaldehyde, 5.6 g (0.1 mole) of potassium hydroxide and 50 ml of ethanol were heated under reflux for 1.5 hours with stirring, cooled, and post-treated in the same way as in Example 1, to afford somewhat pale brown 2-phenyl-4,5-dihydroxymethyl imidazole as a final product in an amount of 37.8 g (yield 92%).
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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